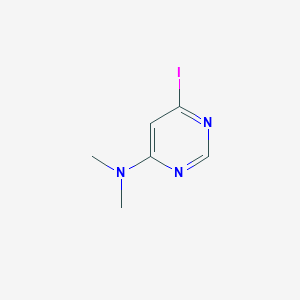

6-iodo-N,N-dimethylpyrimidin-4-amine

Vue d'ensemble

Description

6-Iodo-N,N-dimethylpyrimidin-4-amine, more commonly referred to as 6-iodo-DMP, is a synthetic compound that is used in a variety of scientific research applications. 6-iodo-DMP is a heterocyclic compound composed of a pyrimidine and a methyl group, with an iodine atom attached to the nitrogen atom of the pyrimidine ring. The compound is a white solid at room temperature and has a melting point of 156-158°C. 6-iodo-DMP is a relatively new compound, having only been synthesized in the last decade.

Applications De Recherche Scientifique

Heterocyclic Amines in Cancer Research

- Heterocyclic amines, similar in structure to "6-iodo-N,N-dimethylpyrimidin-4-amine," have been studied for their role in cancer, particularly breast cancer, through dietary exposure. These compounds, formed in cooked meats, are implicated in DNA adduct formation, a critical step in carcinogenesis. The research emphasizes the importance of understanding the dietary causes and mechanisms of cancer to mitigate risks associated with heterocyclic amine consumption (Snyderwine, 1994).

Amine Activators in Medical Applications

- The study of tertiary aromatic amines as activators in acrylic resin curing processes, which includes dental and bone cements, provides insights into the kinetics, mechanism, and potential toxicity of these processes. This research has implications for biomedical applications, including implantation procedures where minimizing thermal trauma is crucial (Vázquez, Levenfeld, & Román, 1998).

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

- Advanced oxidation processes (AOPs) have been shown to effectively degrade nitrogen-containing compounds, including amines. These findings are significant for environmental management and water treatment, offering strategies to mineralize recalcitrant compounds and improve water quality. The efficiency of ozone and Fenton processes in degrading amines highlights the potential for these methods in treating effluents containing similar compounds (Bhat & Gogate, 2021).

Amine-functionalized Metal–Organic Frameworks (MOFs)

- Research into amine-functionalized MOFs focuses on their synthesis, structure, and potential applications, notably in CO2 capture due to the strong interaction between CO2 and amino functionalities. This work is directly relevant to addressing climate change by developing materials capable of efficient CO2 sequestration from industrial emissions (Lin, Kong, & Chen, 2016).

Biogenic Amines in Food Safety

- The roles of biogenic amines in food intoxication, spoilage, and nitrosamine formation have been reviewed, with a focus on their formation through amino acid decarboxylation by microorganisms. This research is critical for food safety, offering insights into the mechanisms of scombroid poisoning and strategies to ensure the safety of fish products (Bulushi et al., 2009).

Propriétés

IUPAC Name |

6-iodo-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUQMBPVDAZNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-iodo-N,N-dimethylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

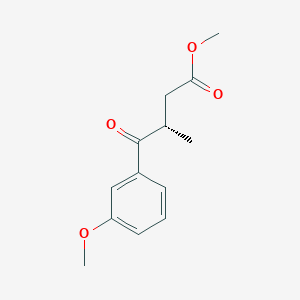

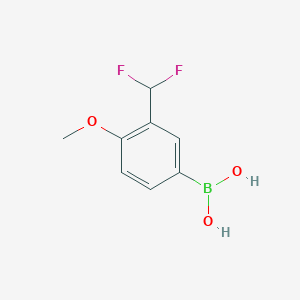

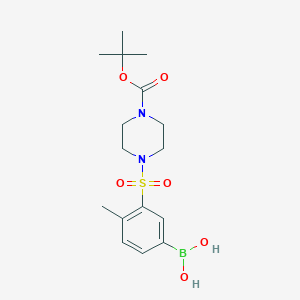

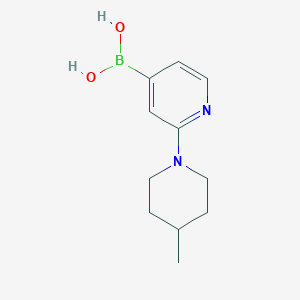

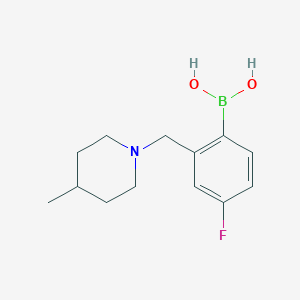

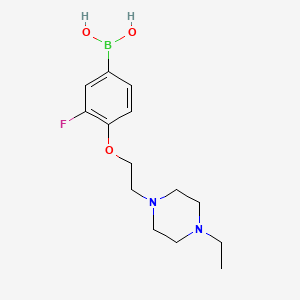

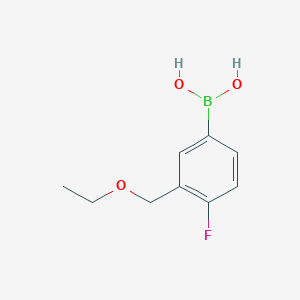

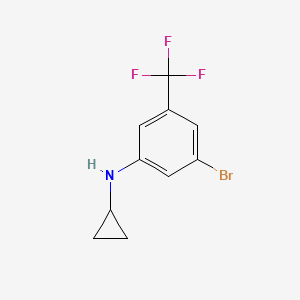

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.